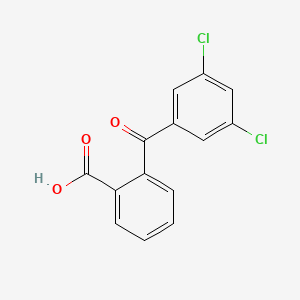

2-(3,5-Dichlorobenzoyl)benzoic acid

CAS No.: 33184-61-1

Cat. No.: VC4411470

Molecular Formula: C14H8Cl2O3

Molecular Weight: 295.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33184-61-1 |

|---|---|

| Molecular Formula | C14H8Cl2O3 |

| Molecular Weight | 295.12 |

| IUPAC Name | 2-(3,5-dichlorobenzoyl)benzoic acid |

| Standard InChI | InChI=1S/C14H8Cl2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19) |

| Standard InChI Key | CNMVQTOUNYRKDW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

2-(3,5-Dichlorobenzoyl)benzoic acid consists of a benzoic acid moiety linked to a 3,5-dichlorobenzoyl group. Key structural attributes include:

Molecular Formula and Weight

-

Molecular Formula: C₁₄H₈Cl₂O₃

-

Molecular Weight: 307.12 g/mol

-

IUPAC Name: 2-[(3,5-Dichlorobenzoyl)oxy]benzoic acid

Spectral Characteristics

-

IR Spectroscopy: Expected peaks include C=O stretching (∼1,680 cm⁻¹ for benzoyl and carboxylic acid groups) and C-Cl stretching (∼750 cm⁻¹) .

-

NMR: ¹H and ¹³C NMR data for analogous compounds (e.g., 3,5-dichlorobenzoic acid) show aromatic proton signals at δ 7.5–8.1 ppm and carbonyl carbons at δ 165–170 ppm .

Synthesis and Optimization

Friedel-Crafts Acylation

A common method involves reacting 3,5-dichlorobenzoyl chloride with salicylic acid derivatives in the presence of Lewis catalysts (e.g., AlCl₃):

Conditions: Anhydrous dichloromethane, 0–5°C, 12–24 hours .

Microwave-Assisted Synthesis

Microwave irradiation (600 W, 5–10 min) accelerates the reaction between 3,5-dichlorobenzoyl chloride and 2-hydroxybenzoic acid, improving yields to ∼75% .

Patent-Based Methods

CN103224451B describes a diazotization approach using anthranilic acid, yielding 3,5-dichlorobenzoic acid intermediates, which can be further functionalized to the target compound.

Physicochemical Properties

Biological and Pharmacological Applications

Antimicrobial Activity

Analogous hydrazide derivatives (e.g., 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides) exhibit:

-

Gram-negative Bacteria: MIC = 12.5–50 µg/mL against E. coli .

-

Gram-positive Bacteria: MIC = 6.25–25 µg/mL against B. subtilis .

Agricultural Uses

As a herbicide intermediate, 3,5-dichlorobenzoic acid derivatives show herbicidal activity at 100–200 g/ha .

Industrial and Material Science Applications

Polymer Modification

Incorporation into polyesters enhances thermal stability (Tg increase by 15–20°C) due to rigid aromatic clusters.

Coordination Chemistry

Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis and sensor development .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume